molecular formula C15H16N2O4 B2561557 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)cyclopropanecarboxamide CAS No. 2034270-00-1

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)cyclopropanecarboxamide

Cat. No. B2561557
M. Wt: 288.303
InChI Key: YVDKMYNINDLINO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C15H16N2O4 and a molecular weight of 288.3031. It is intended for research use only and is not suitable for human or veterinary use1.



Synthesis Analysis

Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, it’s important to note that the synthesis of such compounds often involves complex chemical reactions and requires specialized knowledge in organic chemistry.



Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C15H16N2O41. This indicates that it contains 15 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms. However, the specific arrangement of these atoms in the molecule, which defines the compound’s structure, is not provided in the search results.



Chemical Reactions Analysis

The specific chemical reactions involving N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)cyclopropanecarboxamide are not detailed in the search results. Chemical reactions can vary widely depending on the conditions and the presence of other compounds.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. Unfortunately, these specific properties for N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)cyclopropanecarboxamide are not provided in the search results.


Scientific Research Applications

Synthesis and Biological Activity

Antimicrobial and Anti-inflammatory Agents

  • Development of Antimicrobial and Anti-inflammatory Compounds : A series of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety have been synthesized. These compounds were evaluated for their antibacterial, antifungal, and anti-inflammatory activities, highlighting the potential of such derivatives in developing new therapeutic agents (B. V. Kendre, M. G. Landge, & S. Bhusare, 2015).

Anticonvulsant and CNS Activity

  • Exploring CNS Depressant and Anticonvulsant Activities : Research on 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives has shown potential antidepressant activities. These studies are crucial for identifying new therapeutic molecules with improved efficacy and fewer side effects for treating depression and related CNS disorders (B. Bonnaud et al., 1987).

Safety And Hazards

As this compound is intended for research use only, it is not intended for human or veterinary use1. Therefore, it should be handled with appropriate safety measures in a research setting. However, specific safety and hazard information is not provided in the search results.


Future Directions

The future directions of research involving this compound are not specified in the search results. However, given its complex structure, it could potentially have diverse applications in fields such as drug development or material synthesis.


Please note that this analysis is based on the available search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult with a subject matter expert.


properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c18-13-9-21-15(20)17(13)8-12(10-4-2-1-3-5-10)16-14(19)11-6-7-11/h1-5,11-12H,6-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDKMYNINDLINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)cyclopropanecarboxamide

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